molecular formula C18H15FN4O2 B2851429 2-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021108-16-6

2-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2851429
CAS RN: 1021108-16-6
M. Wt: 338.342
InChI Key: WCBGSUKNHUZCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in cancer treatment. The compound is synthesized using a multi-step process and has been found to have promising results in preclinical studies.

Scientific Research Applications

Anti-Tubercular Agent

This compound has been investigated for its potential as an anti-tubercular agent . Tuberculosis (TB) remains a major global health issue, and the emergence of drug-resistant strains of Mycobacterium tuberculosis has intensified the need for new therapeutic agents. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range, indicating their potential for further development as anti-TB drugs .

Antiviral Activity

Research into similar compounds has revealed promising antiviral activity . The structural analogs of this compound have been designed to target various viral infections. By inhibiting viral replication, these compounds can serve as a basis for developing new antiviral drugs, particularly in the face of emerging viral diseases .

Cytotoxicity Evaluation

The cytotoxic effects of pharmaceutical compounds are a critical aspect of drug development. This compound has been evaluated for its cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compound is non-toxic to human cells, which is a positive indicator for its safety profile in therapeutic use .

Molecular Docking Studies

Molecular docking studies: are used to predict the interaction between a drug and its target protein. For this compound, docking studies have been conducted to understand its molecular interactions. These studies are essential for predicting the efficacy and potential side effects of the compound before advancing to clinical trials .

Analogs as Prodrugs

The compound’s analogs have been explored as prodrugs . Prodrugs are compounds that undergo metabolic conversion within the body to release the active drug. This approach can improve the bioavailability and therapeutic effectiveness of drugs, making it a valuable strategy in pharmaceutical development .

Biological Potential in Indole Derivatives

Although not directly related to the compound , research on indole derivatives, which share some structural similarities, has shown a wide range of biological potentials . These include activities such as anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial. This suggests that the compound may also possess diverse biological activities worth exploring .

properties

IUPAC Name

2-fluoro-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-15-6-2-1-5-14(15)18(25)21-10-11-23-17(24)8-7-16(22-23)13-4-3-9-20-12-13/h1-9,12H,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBGSUKNHUZCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.